molecular formula C13H19NO2 B080110 Hexyl 4-aminobenzoate CAS No. 13476-55-6

Hexyl 4-aminobenzoate

Cat. No. B080110
CAS RN: 13476-55-6
M. Wt: 221.29 g/mol
InChI Key: UWIGKXXCHKVGHW-UHFFFAOYSA-N
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Description

Hexyl 4-aminobenzoate, also known as para-aminobenzoic acid or PABA, is an organic compound that is slightly soluble in water . It consists of a benzene ring substituted with amino and carboxyl groups . It is extensively used in personal care products to prevent sunburn, skin aging, skin cancer, and photodegradation caused by UV filter radiation .


Synthesis Analysis

The synthesis of Hexyl 4-aminobenzoate involves a three-step process: alkylation, esterification, and alkylation . The organisms biosynthesizing PABA obtain it from chorismate by a reaction catalysed by 4-amino-4-deoxychorismate synthase .


Molecular Structure Analysis

The molecular structure of Hexyl 4-aminobenzoate consists of a central triazine ring that acts like a linker for three 2-ethylhexyl 4-aminobenzoate fragments . Its formula is C13H19NO2 and it has a molecular weight of 221.2955 .


Chemical Reactions Analysis

Hexyl 4-aminobenzoate affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . It also has the ability to absorb, reflect, and scatter ultraviolet (UV) radiation .


Physical And Chemical Properties Analysis

Hexyl 4-aminobenzoate is a white solid, although commercial samples can appear gray . It has a fusion temperature of 334 K .

Scientific Research Applications

  • Synthesis and Optical Properties of Polymers

    Takagi et al. (2013) discussed the synthesis of polymers containing phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate, demonstrating their potential in the field of polymer chemistry and materials science for developing materials with unique optical properties (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

  • Biotechnological Applications in Various Industries

    Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a related compound, in the biosynthesis of high-value bioproducts, hinting at the potential applications of hexyl 4-aminobenzoate in similar biotechnological processes across industries like food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018).

  • Medical Applications and Biochemical Analysis

    Bando et al. (1990) developed a method for the determination of 4-aminobenzoic acid in urine, highlighting its importance in medical diagnostics and biochemical analysis (Bando, Ogawa, Tsuji, & Sasaoka, 1990).

  • Environmental and Safety Studies

    Li et al. (2017) investigated the environmental behavior of Ethyl-4-aminobenzoate, a compound similar to hexyl 4-aminobenzoate, indicating the relevance of such studies in assessing the environmental impact and safety of chemical compounds (Li, Sang, Chow, Law, Guo, & Leung, 2017).

  • Drug Development and Pharmaceutical Applications

    Sanphui et al. (2015) utilized 4-aminobenzoic acid in the development of cocrystals and salts to modify the mechanical properties of pharmaceutical crystals, indicating the potential use of hexyl 4-aminobenzoate in similar applications (Sanphui, Mishra, Ramamurty, & Desiraju, 2015).

Safety And Hazards

Hexyl 4-aminobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

hexyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGKXXCHKVGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871957
Record name Hexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Hexyl 4-aminobenzoate

CAS RN

13476-55-6
Record name Benzoic acid, 4-amino-, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Xia, Y Zhang, J Pavlov, FB Jariwala… - Journal of Mass …, 2016 - Wiley Online Library
… The spectrum of n-hexyl 4-aminobenzoate (Fig. 5A) showed a strong peak at m/z 135 (3) and a minute peak at m/z 136 (12), which conforms to the trend observed for other n-alkyl 4-…
E Hasan, SN Ali, Z Bano, S Begum, S Ali… - Natural Product …, 2023 - Taylor & Francis
A series of twenty alkyl derivatives (2–21) of 4-amino benzoic acid (1, PABA) have been prepared using potassium carbonate and opportune alkylating agents under simple and mild …
Number of citations: 1 www.tandfonline.com
MD Everaars, ATM Marcelis, EJR Sudhölter, B Jerôme - Langmuir, 2000 - ACS Publications
… A solution of 8 g (0.036 mol) of hexyl 4-aminobenzoate (6) was prepared in a hot mixture of 13 mL of a concentrated HCl solution and 13 mL of water in a 250 mL beaker. The stirred …
Number of citations: 3 pubs.acs.org
V Corradi, M Mancini, MA Santucci… - Bioorganic & medicinal …, 2011 - Elsevier
… As described in Scheme 1, the ‘tail’ of this compound, hexyl 4-aminobenzoate (3), was easily synthesized starting from p-aminobenzoic acid (1) and 1-hexanol (2) by a classical DCC …
Number of citations: 47 www.sciencedirect.com
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
… Subjection of hex-5-enyl 4-nitrobenzoate to the general procedure for reducing nitroarenes afforded 221 mg of hex-5-enyl 4-aminobenzoate (27%) and hexyl 4-aminobenzoate (73%) …
Number of citations: 72 www.thieme-connect.com
MDH Bhuiyan, KX Zhu, P Jensen, AC Try - 2010 - Wiley Online Library
… The incorporation of a bromo substituent at the 2-position of hexyl 4-aminobenzoate had a … isolation and purification (both ethyl and hexyl 4-aminobenzoate were readily soluble in TFA). …
NG Karlsson, NH Packer - Bioinformatics for Glycobiology and …, 2009 - Wiley Online Library
Glycosylation is one of the most pronounced posttranslational modifications to a protein. With the requirement of one gene‐many functions of the gene product, understanding the …
Number of citations: 2 onlinelibrary.wiley.com
X Liu, K Zhang, MH Abraham - European Journal of Pharmaceutical …, 2018 - Elsevier
The aim of the present work is to evaluate the similarity between PDMS membranes and human skin in vitro in permeation study by linear free energy relationship (LFER) analyses. The …
Number of citations: 9 www.sciencedirect.com
P Jain, K Sepassi, SH Yalkowsky - International journal of pharmaceutics, 2008 - Elsevier
The GSE (General Solubility Equation) and AQUAFAC (Aqueous Functional Group Activity Coefficients) are two empirical models for aqueous solubility prediction. This study compares …
Number of citations: 23 www.sciencedirect.com
Y Ran, Y He, G Yang, JLH Johnson, SH Yalkowsky - Chemosphere, 2002 - Elsevier
The general solubility equation (GSE) proposed by Jain and Yalkowsky was used to estimate aqueous solubility of 1026 non-electrolytes. The only parameters used in the GSE are …
Number of citations: 159 www.sciencedirect.com

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